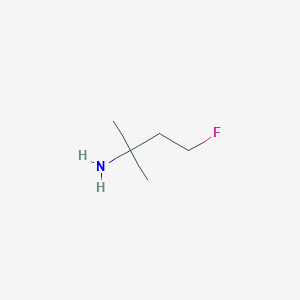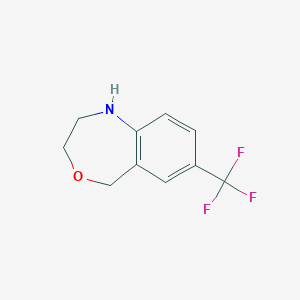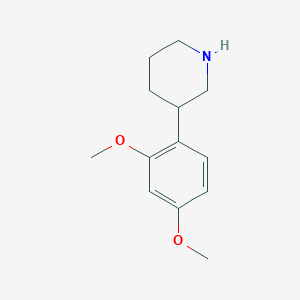
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that features a trifluoromethanesulfonamide group attached to an aminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CF3SO2Cl+H2NCH2CH2NH2→CF3SO2NHCH2CH2NH2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.
Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Nucleophilic substitution: Substituted amines or amides.
Condensation reactions: Schiff bases or imines.
Oxidation and reduction: Corresponding oxidized or reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide is used as a building block in the synthesis of more complex molecules. Its trifluoromethanesulfonamide group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure can be tailored to interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of enzymatic functions, depending on the specific application.
Comparaison Avec Des Composés Similaires
- N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
Comparison: this compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in both research and industry.
Propriétés
Formule moléculaire |
C3H7F3N2O2S |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H7F3N2O2S/c4-3(5,6)11(9,10)8-2-1-7/h8H,1-2,7H2 |
Clé InChI |
LQSTWVDFDGVQPE-UHFFFAOYSA-N |
SMILES canonique |
C(CNS(=O)(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)







